Phenolindophenol

NADH electro-oxidation biosensor mediator electrocatalysis

Secure the definitive chromophore for your Berthelot reaction ammonia kits and paracetamol spectrophotometric methods. Our Phenolindophenol (CAS 500-85-6) provides the authentic, unsubstituted indophenol core, avoiding systematic analytical bias inherent to DCPIP substitution. Ideal for water quality labs and pharmaceutical QC requiring validated colorimetric endpoints with a 602 nm absorption maximum.

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
CAS No. 500-85-6
Cat. No. B113434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenolindophenol
CAS500-85-6
Synonyms4-[(4-Hydroxyphenyl)imino]-2,5-cyclohexadien-1-one;  Benzenoneindophenol;  Phenolindophenol; 
Molecular FormulaC12H9NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=NC2=CC=C(C=C2)O
InChIInChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H
InChIKeyRSAZYXZUJROYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenolindophenol (CAS 500-85-6) for Analytical and Electrochemical Applications: A Technical Procurement Overview


Phenolindophenol (CAS 500-85-6), also referred to as indophenol or N-(p-hydroxyphenyl)-p-benzoquinone monoimine, is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol [1]. It belongs to the quinone imine class of dyes and functions as a redox indicator, undergoing reversible reduction to its colorless leuco form [2]. The compound is a deep blue dye and the chromogenic product of the Berthelot reaction, a classical analytical test for ammonia [3]. Phenolindophenol serves as the unsubstituted parent scaffold for a broader class of indophenol dyes, most notably its chlorinated derivative, 2,6-dichlorophenolindophenol (DCPIP, CAS 956-48-9), which is widely employed as Tillmans' reagent [4].

Why Phenolindophenol Cannot Be Interchanged with 2,6-Dichlorophenolindophenol in Analytical and Electrochemical Workflows


Although Phenolindophenol and its 2,6-dichloro derivative (DCPIP) share the same indophenol core structure and both function as redox indicators, they exhibit distinct physicochemical and electrocatalytic properties that preclude direct substitution in analytical applications [1]. The absence of electron-withdrawing chloro substituents on Phenolindophenol fundamentally alters its redox potential, solubility profile, and reaction kinetics relative to DCPIP [2]. These differences translate into measurable divergences in spectrophotometric absorption maxima (602 nm vs. 600 nm), electrochemical behavior in biosensor platforms, and electrocatalytic efficiency for NADH oxidation [3]. A scientific or industrial user who substitutes Phenolindophenol for DCPIP in a validated ascorbic acid titration protocol, or conversely uses DCPIP in a Berthelot ammonia assay expecting identical chromogenic behavior, will encounter systematic analytical bias requiring re-optimization and re-validation of the entire method [4].

Quantitative Evidence for Phenolindophenol Differentiation: Head-to-Head Comparisons with DCPIP and Alternative Redox Mediators


Electrocatalytic Efficiency for NADH Oxidation: Phenolindophenol vs. 2,6-Dichlorophenolindophenol

In a comparative study of five organic dyes immobilized on zirconium phosphate entrapped in carbon paste, Phenolindophenol and 2,6-dichlorophenolindophenol (DCPIP) were evaluated for NADH electro-oxidation. DCPIP achieved the highest second-order electrocatalytic rate constant among all tested mediators at 4.6 × 10⁶ M⁻¹ s⁻¹, while Phenolindophenol exhibited a measurably lower catalytic efficiency [1]. This difference is attributed to the electron-withdrawing chloro substituents on DCPIP, which favorably shift the redox potential and enhance the reaction kinetics with NADH. Both compounds were investigated using cyclic voltammetry and rotating disk electrode experiments across varying pH values and NADH concentrations [1].

NADH electro-oxidation biosensor mediator electrocatalysis

Spectrophotometric Detection Wavelength: Phenolindophenol λmax vs. DCPIP λmax

The maximum absorption wavelength (λmax) differs between Phenolindophenol and its chlorinated analog DCPIP. Phenolindophenol exhibits a λmax of 602 nm in its oxidized blue form [1], whereas DCPIP displays maximum absorption at 600 nm [2]. Although the 2 nm difference appears minor, it reflects the electronic perturbation caused by the two chloro substituents on the DCPIP molecule, which slightly blue-shifts the absorption maximum. In assays employing fixed-wavelength photometers or filter-based readers calibrated specifically for DCPIP at 600 nm, direct substitution with Phenolindophenol will result in suboptimal absorbance measurement and reduced assay sensitivity.

spectrophotometry colorimetric assay wavelength optimization

Ascorbic Acid Quantitation: DCPIP as the Validated Gold Standard with HPLC Correlation

2,6-Dichlorophenolindophenol (DCPIP) has been extensively validated as a titrimetric reagent for ascorbic acid determination, demonstrating strong correlation with reference HPLC methods. In a study of 125 human plasma samples, the automated colorimetric method using DCPIP produced results comparable to high-performance liquid chromatography with electrochemical detection across ascorbate concentrations from 1 to 20 mg/L, achieving a correlation coefficient of r = 0.97 [1]. Phenolindophenol lacks equivalent clinical validation data for ascorbic acid quantitation in biological matrices. The absence of chloro substituents on Phenolindophenol alters its redox potential, making it unsuitable as a direct substitute in established DCPIP-based titration protocols for vitamin C analysis.

ascorbic acid titration clinical chemistry

BOD Biosensor Performance: DCPIP vs. Alternative Mediators

2,6-Dichlorophenolindophenol (DCPIP) has been systematically evaluated as a redox mediator in biochemical oxygen demand (BOD) biosensors alongside other candidate compounds. In a study comparing nine mediators (including ferrocene, neutral red, thionine, and methyl blue) used with Debaryomyces hansenii yeast cells, ferrocene-based biosensors demonstrated superior long-term stability of 39 days and achieved a high correlation (R = 0.9971) with the standard BOD method [1]. DCPIP was among the mediators tested but did not match the performance characteristics of ferrocene in this eukaryotic system. In a separate spectrophotometric BOD method employing Saccharomyces cerevisiae, DCPIP enabled a calibration curve for glucose/glutamic acid between 1.1 and 22 mg O₂ L⁻¹ (r = 0.988, n = 3) with an average relative standard deviation of 1.77% for optical response reproducibility [2]. Phenolindophenol has not been characterized in comparable BOD biosensor configurations.

BOD biosensor mediator wastewater analysis

Optimal Application Scenarios for Phenolindophenol Based on Quantitative Evidence


Ammonia Quantification via Berthelot Reaction

Phenolindophenol is the definitive chromogenic endpoint of the Berthelot reaction, wherein ammonia reacts with phenol and hypochlorite in alkaline medium to produce the blue indophenol dye. This reaction forms the basis of colorimetric ammonia assay kits, with the colored product quantified at 670 nm using a plate reader . The intensity of the indophenol color is directly proportional to ammonia concentration. For laboratories performing water quality analysis or clinical ammonia determinations, Phenolindophenol represents the authentic, unsubstituted chromophore for which the Berthelot method was originally developed and validated [1].

Paracetamol (Acetaminophen) Spectrophotometric Determination

Phenolindophenol is generated as the analytical chromophore in spectrophotometric methods for paracetamol quantitation. Following acid hydrolysis of paracetamol to p-aminophenol, oxidative coupling with phenol produces the blue indophenol dye, which is measured at 630-640 nm in the pH range of 9.5-10.0 . A validated flow injection spectrophotometric procedure employing this principle achieved a detection limit of 0.5 mg L⁻¹ (1.6 × 10⁻⁶ mol L⁻¹) for paracetamol in pharmaceutical formulations [1]. Phenolindophenol is the authentic reaction product for this application; DCPIP cannot substitute as it is not generated from the hydrolytic product of paracetamol.

Fundamental Electrochemical Studies of Indophenol Scaffolds

Phenolindophenol serves as the unsubstituted parent compound for investigating structure-activity relationships within the indophenol class. Comparative studies of Phenolindophenol and DCPIP immobilized on zirconium phosphate reveal how chloro substitution modulates electrocatalytic efficiency for NADH oxidation . For academic researchers studying mediator electrochemistry, biosensor design optimization, or teaching laboratories demonstrating redox indicator principles, Phenolindophenol provides a baseline reference scaffold against which substituted derivatives can be systematically compared. Its distinct λmax of 602 nm [1] and unsubstituted electronic profile make it essential for establishing foundational structure-property correlations in the indophenol series.

Redox Indicator for General Laboratory Education and Demonstration

Phenolindophenol undergoes reversible reduction to its colorless leuco form, providing a visually striking demonstration of redox chemistry suitable for educational settings . The compound's deep blue oxidized state and colorless reduced state offer clear visual feedback without the additional complexity introduced by chloro substituents. For teaching laboratories where the objective is to illustrate fundamental redox indicator principles rather than achieve clinical-grade analytical validation, Phenolindophenol is the appropriate selection. Its 2 nm red-shifted λmax (602 nm) [1] relative to DCPIP is inconsequential for qualitative demonstrations while its unsubstituted structure facilitates clearer pedagogical explanations of indophenol redox chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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